TD 5108
Übersicht
Beschreibung
Velusetrag has been used in trials studying the treatment of Gastroparesis and Alzheimer's Disease. It is a highly selective serotonin receptor agonist effective in patients with chronic constipation. It is being developed by Theravance. Velusetrag was discovered by Theravance through the application of its multivalent drug design in a research program dedicated to finding new treatments for GI motility disorders.
Wissenschaftliche Forschungsanwendungen
Selektiver 5-HT4-Rezeptoragonist
TD-5108 ist ein selektiver 5-HT4-Rezeptoragonist mit hoher intrinsischer Aktivität . Es wurde gezeigt, dass er eine Erhöhung des cyclischen Adenosinmonophosphats in menschlichen embryonalen Nierenzellen 293 bewirkt, die den humanen rekombinanten 5-HT4© (h5-HT4©)-Rezeptor exprimieren .
Verbesserung der gastrointestinalen Motilität
Es wurde festgestellt, dass TD-5108 eine 5-HT4-Rezeptor-vermittelte Relaxation der Rattenösophagus und Kontraktion des Meerschweinchenkolons verursacht . Dies deutet darauf hin, dass es zur Verbesserung der gastrointestinalen Motilität eingesetzt werden könnte.
Hohe intrinsische Aktivität
Im Gegensatz zu anderen gastroprokinetischen 5-HT4-Rezeptoragonisten wie Tegaserod, Mosaprid und Cisaprid wurde festgestellt, dass TD-5108 in allen in vitro-Assays eine hohe intrinsische Aktivität besitzt . Dies könnte möglicherweise zu einem verbesserten klinischen Profil für die Behandlung gastrointestinaler Erkrankungen mit reduzierter Motilität führen .
Hohe Affinität und Selektivität
TD-5108 hat eine hohe Affinität (pKi = 7,7) und Selektivität (≥25-fach) für h5-HT4©-Rezeptoren gegenüber anderen biogenen Aminrezeptoren . Es ist >500-fach selektiv gegenüber anderen 5-HT-Rezeptoren (einschließlich h5-HT2B und h5-HT3A) und hat bei 3 μM keine Wirkung auf humane ether-à-go-go-verwandte Gen-K+-Kanäle .
Behandlung der intestinalen Pseudo-Obstruktion
TD-5108 wurde in der Europäischen Union als Orphan Drug für die Behandlung der intestinalen Pseudo-Obstruktion eingestuft . Dies bedeutet, dass der Entwickler wissenschaftliche und regulatorische Unterstützung von der EMA erhält, um sein Medikament bis zu dem Stadium zu entwickeln, in dem es eine Zulassung beantragen kann .
Wirkmechanismus
TD 5108, also known as Velusetrag, is a potent and selective agonist of the serotonin 5-HT4 receptor . This compound has been studied for its potential in treating gastrointestinal disorders and Parkinson’s disease .
Target of Action
The primary target of this compound is the 5-HT4 receptor . This receptor is a subtype of the 5-HT (serotonin) receptors, which play a crucial role in the regulation of various biological and neurological processes . The 5-HT4 receptor is particularly important in the physiological and pathophysiological regulation of gastrointestinal motility .
Mode of Action
This compound acts as a high intrinsic activity agonist at the 5-HT4 receptor . It binds to the 5-HT4 receptor with high affinity and selectivity, exhibiting over 500-fold selectivity over other 5-HT receptors . This interaction stimulates the production of cyclic adenosine monophosphate (cAMP), leading to a series of intracellular events .
Biochemical Pathways
The activation of the 5-HT4 receptor by this compound enhances the peristaltic reflex in the gastrointestinal tract . This is achieved through the facilitation of cholinergic and non-adrenergic, non-cholinergic neurotransmission within the gut wall . The result is an increase in gastrointestinal motility, which can be beneficial in conditions characterized by reduced gut motility .
Pharmacokinetics
The compound’s potent activity at the 5-ht4 receptor and its selectivity suggest that it may have favorable pharmacokinetic properties .
Result of Action
The activation of the 5-HT4 receptor by this compound leads to a series of molecular and cellular effects. These include the elevation of cAMP levels, relaxation of the esophagus, and contraction of the colon . These effects collectively enhance gastrointestinal motility, which can help alleviate symptoms in conditions such as gastroparesis and constipation .
Action Environment
Biochemische Analyse
Biochemical Properties
TD 5108 plays a significant role in biochemical reactions by acting as a selective agonist for the 5-HT4 receptor. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound has high affinity and selectivity for the human recombinant 5-HT4© receptor, producing an elevation of cyclic adenosine monophosphate (cAMP) in human embryonic kidney 293 cells expressing this receptor . The compound also shows high intrinsic activity in 5-HT4 receptor-mediated relaxation of the rat esophagus and contraction of the guinea pig colon .
Cellular Effects
This compound influences various types of cells and cellular processes. It significantly accelerates gastrointestinal transit and bowel function by stimulating the 5-HT4 receptors in the gastrointestinal tract . This stimulation leads to enhanced peristalsis, mucosal secretion, and neuronal signaling, which are crucial for the coordinated movement of food along the gastrointestinal tract . Additionally, this compound has been shown to elevate cAMP levels in human embryonic kidney 293 cells, indicating its role in cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 5-HT4 receptors, which are located on motor neurons and interneurons within the gut wall. This binding facilitates cholinergic and non-adrenergic, non-cholinergic neurotransmission, enhancing the peristaltic reflex . This compound has high affinity and selectivity for the 5-HT4© receptors over other biogenic amine receptors, making it a potent agonist for these receptors . The compound’s high intrinsic activity and preferential binding to 5-HT4 receptors result in its robust prokinetic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound significantly accelerates intestinal and colonic transit after single dosing and accelerates gastric emptying after multiple dosing . These effects are consistent over time, indicating the stability and sustained activity of this compound in laboratory settings . No serious adverse events have been reported, with notable adverse events being predictable gastrointestinal effects such as diarrhea or altered bowel movements .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Subcutaneous administration of this compound increases guinea pig colonic transit, with higher potency than other clinically studied gastrointestinal prokinetic agents . Following intravenous and intraduodenal dosing, this compound produces dose-dependent relaxation of the rat esophagus . Orally dosed this compound increases the contractility of the canine antrum, duodenum, and jejunum with higher potency than tegaserod . These findings indicate that this compound demonstrates robust in vivo activity in the gastrointestinal tracts of various animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate gastrointestinal function. The compound’s high intrinsic activity and preferential binding to 5-HT4 receptors enhance cholinergic and non-adrenergic, non-cholinergic neurotransmission, which are crucial for gastrointestinal motility . The metabolic pathways involving this compound lead to the elevation of cAMP levels, which play a significant role in smooth muscle tone, peristalsis, and mucosal secretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with 5-HT4 receptors. The compound’s high affinity and selectivity for these receptors ensure its effective localization and accumulation in the gastrointestinal tract . This selective binding results in enhanced gastrointestinal motility and improved clinical profiles for the treatment of gastrointestinal disorders .
Subcellular Localization
The subcellular localization of this compound involves its binding to 5-HT4 receptors on motor neurons and interneurons within the gut wall . This localization is crucial for its activity and function, as it facilitates cholinergic and non-adrenergic, non-cholinergic neurotransmission . The compound’s high intrinsic activity and preferential binding to 5-HT4 receptors ensure its effective targeting to specific compartments within the gastrointestinal tract .
Eigenschaften
Key on ui mechanism of action |
Velusetrag is a potent, highly selective agonist with high intrinsic activity at the 5-HT4 receptor. Relative to other 5-HT receptor types, Velusetrag is > 500-fold selective for binding to the human 5-HT4 receptor. Theravance anticipates that the high degree of selectivity of Velusetrag provides the potential for it to be a better and safer medicine for the treatment of patients with severe constipation and possibly constipation predominant irritable bowel syndrome. |
---|---|
CAS-Nummer |
866933-46-2 |
Molekularformel |
C25H36N4O5S |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
N-[(1S,5R)-8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C25H36N4O5S/c1-16(2)29-23-8-6-5-7-17(23)11-22(25(29)32)24(31)26-18-12-19-9-10-20(13-18)28(19)15-21(30)14-27(3)35(4,33)34/h5-8,11,16,18-21,30H,9-10,12-15H2,1-4H3,(H,26,31)/t18?,19-,20+,21-/m0/s1 |
InChI-Schlüssel |
HXLOHDZQBKCUCR-VTHDOGFWSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O |
Isomerische SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C[C@H](CN(C)S(=O)(=O)C)O |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
866933-46-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ((1S,3R,5R)-8-((R)-2-hydroxy-3-(methanesulfonyl-methyl-amino)propyl)-8-aza-bicyclo(3.2.1)oct-3-yl)amide TD-5108 TD5108 velusetrag |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.